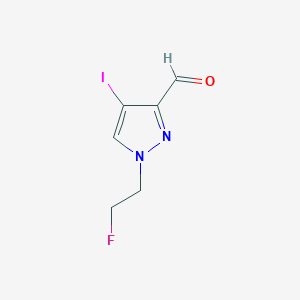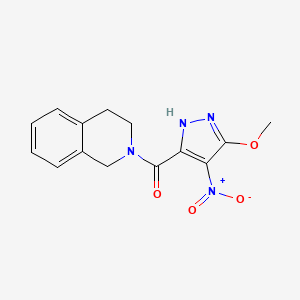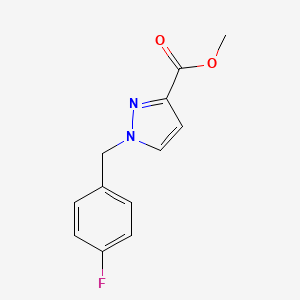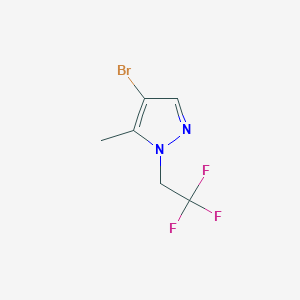
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is an organic compound that features both fluorine and iodine atoms attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as fluorinating agents and iodinating agents under controlled temperatures and pressures to ensure high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and efficiency in producing the compound for various applications .
Chemical Reactions Analysis
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodo group can facilitate the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carbaldehyde stands out due to its unique combination of fluorine and iodine substituents. Similar compounds include:
1-(2-Fluoroethyl)-1H-pyrazole: Lacks the iodine substituent, which may affect its reactivity and binding properties.
4-Iodo-1H-pyrazole-3-carbaldehyde: Lacks the fluoroethyl group, which may influence its biological activity and solubility.
These differences highlight the distinct chemical and biological properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H6FIN2O |
|---|---|
Molecular Weight |
268.03 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-iodopyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H6FIN2O/c7-1-2-10-3-5(8)6(4-11)9-10/h3-4H,1-2H2 |
InChI Key |
JEGUGHOKLJKJRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCF)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B10902346.png)
![1-(2-[(2,5-Dimethylphenyl)amino]-4-methyl-1,3-thiazol-5-YL)ethanone](/img/structure/B10902352.png)
![5-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10902359.png)

![2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B10902370.png)
![[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10902376.png)
![5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10902378.png)
![N-[6-bromo-2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-chlorobenzamide](/img/structure/B10902381.png)
![2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10902384.png)

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10902410.png)

![7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10902419.png)
